N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(4-fluorophenoxy)acetamide
Description
The compound N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(4-fluorophenoxy)acetamide features a benzofuran core substituted at the 2-position with a benzo[d][1,3]dioxole-5-carbonyl group and at the 3-position with an acetamide moiety bearing a 4-fluorophenoxy side chain. This structure integrates multiple pharmacophoric elements:
- Benzofuran: A privileged scaffold in medicinal chemistry, known for its metabolic stability and π-π stacking interactions.
- Benzo[d][1,3]dioxole: Enhances lipophilicity and may modulate cytochrome P450 interactions.
The compound’s design suggests applications in neurological or oncological contexts, given structural parallels to Hsp90 inhibitors (e.g., ) and kinase modulators (e.g., ) .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FNO6/c25-15-6-8-16(9-7-15)29-12-21(27)26-22-17-3-1-2-4-18(17)32-24(22)23(28)14-5-10-19-20(11-14)31-13-30-19/h1-11H,12-13H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFZZPSLAIIFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C4=CC=CC=C4O3)NC(=O)COC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(4-fluorophenoxy)acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including its antimicrobial, anticancer, and enzyme inhibitory activities. The information is synthesized from diverse research studies and reviews to provide a comprehensive overview.
Chemical Structure
The compound's structure can be represented as follows:
This indicates the presence of a benzofuran moiety, a benzo[d][1,3]dioxole group, and a fluorophenoxy acetamide structure.
Antimicrobial Activity
Research has indicated that derivatives of benzofuran and benzo[d][1,3]dioxole exhibit notable antimicrobial properties. For instance:
- A study found that benzofuran derivatives displayed significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 8 μg/mL against certain strains .
- The compound's structural components suggest potential synergy in antimicrobial activity, particularly due to the presence of the benzodioxole moiety which has been associated with enhanced bioactivity.
Anticancer Activity
The anticancer potential of compounds containing benzofuran scaffolds has been documented:
- Various studies have synthesized benzofuran derivatives that demonstrate cytotoxic effects against cancer cell lines. For example, compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro .
- The mechanism of action may involve the induction of apoptosis in cancer cells, although specific pathways related to this compound require further elucidation.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor:
- Research on similar compounds has highlighted their ability to inhibit enzymes like xanthine oxidase and GABA aminotransferase, which are relevant in various physiological processes and disease states .
- Such inhibition could lead to therapeutic applications in managing conditions like gout or epilepsy.
Case Studies and Research Findings
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(4-fluorophenoxy)acetamide exhibit various biological activities, including:
- Anticancer Activity : The compound's structural similarities to known anticancer agents suggest it may inhibit cancer cell proliferation.
- Antimicrobial Properties : Its unique chemical structure may confer antimicrobial effects against various pathogens.
- Neuroprotective Effects : The benzofuran core is associated with neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the applications of compounds structurally related to this compound. Notable findings include:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methoxy-N-(2-hydroxyphenyl)benzamide | Hydroxy group on phenyl | Anticancer activity |
| Benzo[d][1,3]dioxole derivatives | Similar dioxole structure | Antimicrobial properties |
| Benzofuran derivatives | Benzofuran core | Neuroprotective effects |
These compounds demonstrate the potential for this compound to be developed into effective therapeutic agents.
Comparison with Similar Compounds
Structural Analogues in Anticonvulsant Research
describes N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives (e.g., 5i , 5c ) with anticonvulsant activity. Key differences include:
- Substituents on the benzofuran ring : The target compound uses a benzo[d][1,3]dioxole-5-carbonyl group, whereas derivatives in feature benzoyl or 4-chlorobenzoyl groups.
- Acetamide side chains: The 4-fluorophenoxy group in the target compound contrasts with cyclohexyl(methyl)amino or 4-methylpiperidin-1-yl groups in .
Analogues with Modified Benzofuran Cores
describes N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((4-chloro-3-nitrophenyl)sulfonyl)acetamide , which replaces the benzo[d][1,3]dioxole group with a sulfonamide-linked nitrochlorophenyl group. This substitution drastically alters electronic properties, increasing molecular weight (MW: 515.9 vs. ~425 for the target compound) and reducing passive diffusion .
Analogues with Varied Acetamide Side Chains
- KCH-1521 (): An N-acylurea derivative with a benzo[d][1,3]dioxol-5-yloxy group. Unlike the target compound, KCH-1521’s acylurea linkage may enhance hydrogen-bond donor capacity, influencing talin modulation in endothelial cells .
- Compound 5b (): Features a thiazol-2-yl acetamide side chain.
Analogues in Anti-inflammatory and Antibacterial Contexts
reports 2-(benzo[d][1,3]dioxol-5-ylmethylamino)-N-(4-sulfamoylphenyl)acetamide, where the acetamide is linked to a sulfamoylphenyl group. This compound showed antibacterial activity, highlighting the role of sulfonamide groups in microbial target engagement. The target compound’s fluorophenoxy group may instead favor CNS penetration .
Q & A
Q. What computational tools predict the compound’s bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
